[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound featuring two pyrazole rings, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the two pyrazole rings separately, followed by their coupling.
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Synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Starting materials: 3,4-dichlorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.
Reaction conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.
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Synthesis of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
Starting materials: Trifluoroacetone, hydrazine hydrate, and methyl acetoacetate.
Reaction conditions: The reaction is performed in an aqueous medium under acidic conditions to form the second pyrazole ring.
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Coupling of the two pyrazole rings
Reagents: The two pyrazole derivatives are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction conditions: The coupling reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic chlorines can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution of the chlorines can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry
Polymer Science: Its incorporation into polymers could impart unique properties such as increased stability or specific reactivity.
Mechanism of Action
The mechanism by which [5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl and trifluoromethyl groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy and carbonyl groups could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanone: Similar structure but without the dihydro component, potentially altering its stability and reactivity.
Uniqueness
The presence of both dichlorophenyl and trifluoromethyl groups in [5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone makes it unique compared to other pyrazole derivatives. These groups can significantly influence the compound’s lipophilicity, electronic properties, and overall biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H11Cl2F3N4O2 |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H11Cl2F3N4O2/c1-7-6-14(26,15(18,19)20)24(23-7)13(25)12-5-11(21-22-12)8-2-3-9(16)10(17)4-8/h2-5,26H,6H2,1H3,(H,21,22) |
InChI Key |
QYVGPGYQEIVMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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